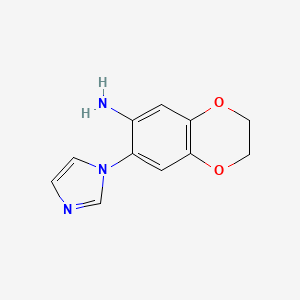![molecular formula C13H18N2O2 B1385819 [3-(2-Aminoethoxy)-phenyl]-pyrrolidin-1-yl-methanone CAS No. 1017668-00-6](/img/structure/B1385819.png)
[3-(2-Aminoethoxy)-phenyl]-pyrrolidin-1-yl-methanone
Vue d'ensemble
Description
[3-(2-Aminoethoxy)-phenyl]-pyrrolidin-1-yl-methanone: is an organic compound that features a phenyl ring substituted with an aminoethoxy group and a pyrrolidinyl methanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Aminoethoxy)-phenyl]-pyrrolidin-1-yl-methanone typically involves the following steps:
Formation of the Aminoethoxy Intermediate: The initial step involves the reaction of 2-chloroethanol with ammonia to form 2-aminoethanol.
Substitution Reaction: The 2-aminoethanol is then reacted with a phenyl halide (such as bromobenzene) under basic conditions to form 3-(2-aminoethoxy)phenyl.
Formation of Pyrrolidinyl Methanone: The final step involves the reaction of 3-(2-aminoethoxy)phenyl with pyrrolidine and a suitable carbonyl source (such as formaldehyde) to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [3-(2-Aminoethoxy)-phenyl]-pyrrolidin-1-yl-methanone can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert the carbonyl group to an alcohol.
Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [3-(2-Aminoethoxy)-phenyl]-pyrrolidin-1-yl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethoxy group can form hydrogen bonds with active sites, while the pyrrolidinyl methanone moiety can interact with hydrophobic pockets, leading to modulation of the target’s activity. This compound may also participate in signaling pathways, influencing cellular processes and responses.
Comparaison Avec Des Composés Similaires
- [3-(2-Aminoethoxy)-propanoic acid TFA salt
- [3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] hexadecanoate
Comparison:
- [3-(2-Aminoethoxy)-phenyl]-pyrrolidin-1-yl-methanone is unique due to its specific substitution pattern and the presence of both aminoethoxy and pyrrolidinyl methanone groups.
- Similar compounds may have different substituents or functional groups, leading to variations in their chemical reactivity and biological activity.
Propriétés
IUPAC Name |
[3-(2-aminoethoxy)phenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-6-9-17-12-5-3-4-11(10-12)13(16)15-7-1-2-8-15/h3-5,10H,1-2,6-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHBHDUUTVVIKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Pyridin-2-ylsulfanyl)methyl]aniline](/img/structure/B1385736.png)
![3-[(Tert-butylsulfanyl)methyl]aniline](/img/structure/B1385737.png)

![1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1385739.png)
![4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid](/img/structure/B1385743.png)
![N-{2-[(dimethylamino)methyl]benzyl}propan-2-amine](/img/structure/B1385744.png)

![Acetic acid, 2-[[(2-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1385747.png)





![1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1385759.png)
